molecular formula C15H18N2OS2 B2998715 N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034490-37-2

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2998715
M. Wt: 306.44
InChI Key: YXHGOSHMEAYLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide, also known as CTMTC, is a novel chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of thiazole derivatives and has shown promising results in various biological applications.

Scientific Research Applications

Photostabilization of Poly(vinyl chloride)

  • Application : A study by (Balakit et al., 2015) explored the use of new thiophene derivatives, including a compound structurally similar to N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide, as photostabilizers for rigid poly(vinyl chloride). These compounds significantly reduced the photodegradation of PVC, highlighting their potential in material science.

Dearomatising Rearrangements

  • Application : (Clayden et al., 2004) investigated the dearomatising cyclisation of thiophene-3-carboxamides with lithiated compounds. This research is crucial in the field of organic chemistry, particularly for synthesizing pyrrolinones and azepinones.

Synthesis and Antimicrobial Activities

  • Application : A study by (Babu et al., 2012) focused on the synthesis of thiophene derivatives with antimicrobial properties. These compounds showed significant activities against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents.

Development of Fluorescent Dyes

  • Application : Research by (Witalewska et al., 2019) used thioamides to synthesize a variety of fluorescent dyes. These compounds showed potential in various applications due to their solvatochromism and high emission efficiency.

Cholinesterase Inhibitors and Antioxidants

  • Application : (Kausar et al., 2021) demonstrated the use of thiophene-2-carboxamide derivatives as effective dual inhibitors of cholinesterase enzymes and antioxidants. This could be significant in the development of treatments for neurodegenerative diseases.

Cytotoxic Activities

  • Application : (Mehdhar et al., 2022) synthesized new thiophene derivatives and evaluated their cytotoxic activities against human cancer cell lines, indicating their potential in cancer research.

Intramolecular Cyclization in Synthesis

  • Application : (Kumar et al., 2012) explored the intramolecular copper-catalyzed cyclization of enamides derived from thiophene. This is important for the synthesis of complex organic compounds.

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(12-6-7-19-9-12)16-8-14-17-13(10-20-14)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHGOSHMEAYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide

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